molecular formula C23H18N2O4 B11972093 N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-2-phenoxy-N-phenyl-acetamide

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-2-phenoxy-N-phenyl-acetamide

Cat. No.: B11972093
M. Wt: 386.4 g/mol
InChI Key: FVULWRKJJRNPAD-UHFFFAOYSA-N
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Description

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide typically involves the reaction of phthalimide with phenoxyacetic acid and aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Comparison: N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-2-phenoxy-N-phenylacetamide

InChI

InChI=1S/C23H18N2O4/c26-21(15-29-18-11-5-2-6-12-18)24(17-9-3-1-4-10-17)16-25-22(27)19-13-7-8-14-20(19)23(25)28/h1-14H,15-16H2

InChI Key

FVULWRKJJRNPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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